Anthranilic acid, N-(o-nitrophenyl)-

Catalog No.
S9090976
CAS No.
5933-35-7
M.F
C13H10N2O4
M. Wt
258.23 g/mol
Availability
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Anthranilic acid, N-(o-nitrophenyl)-

CAS Number

5933-35-7

Product Name

Anthranilic acid, N-(o-nitrophenyl)-

IUPAC Name

2-(2-nitroanilino)benzoic acid

Molecular Formula

C13H10N2O4

Molecular Weight

258.23 g/mol

InChI

InChI=1S/C13H10N2O4/c16-13(17)9-5-1-2-6-10(9)14-11-7-3-4-8-12(11)15(18)19/h1-8,14H,(H,16,17)

InChI Key

FJNZXTAFUISVCI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(=O)O)NC2=CC=CC=C2[N+](=O)[O-]

Anthranilic acid, N-(o-nitrophenyl)-, also known as 2-[(2-nitrophenyl)amino]benzoic acid, is an organic compound with the molecular formula C13_{13}H10_{10}N2_2O4_4 and a molecular weight of approximately 258.2295 g/mol. This compound features a nitrophenyl group attached to the nitrogen atom of anthranilic acid, which is itself an aminobenzoic acid. The structural uniqueness of anthranilic acid, N-(o-nitrophenyl)- contributes to its various chemical properties and biological activities, making it a subject of interest in both academic and industrial research .

Typical of aromatic amines and carboxylic acids. Notable reactions include:

  • Decarboxylation: Under certain conditions, anthranilic acid can undergo decarboxylation, leading to the formation of an aniline derivative.
  • Nitration: The presence of the nitro group allows for further electrophilic aromatic substitution reactions, potentially yielding more complex nitro-substituted derivatives.
  • Esterification: This compound can react with alcohols to form esters, which are useful in various applications .

Anthranilic acid derivatives, including N-(o-nitrophenyl)-, exhibit significant biological activities. Research indicates that these compounds possess anti-inflammatory, analgesic, and antipyretic properties. They have been studied for their potential use in treating conditions such as pain and fever . Additionally, anthranilic acid itself is known to play a role in the biosynthesis of tryptophan and serves as a precursor for various biologically active molecules.

Several methods have been developed for synthesizing anthranilic acid, N-(o-nitrophenyl)-:

  • Amination of Nitrobenzoic Acid: This method involves the reaction of nitrobenzoic acid with ammonia or an amine under specific conditions.
  • Iron-Catalyzed C–H Activation: Recent studies have shown that iron catalysts can facilitate the formation of anthranilic acid derivatives through selective C–H activation followed by reaction with nitro compounds .
  • Condensation Reactions: The compound can also be synthesized through condensation reactions between anthranilic acid and o-nitrophenyl derivatives under acidic or basic conditions.

Anthranilic acid, N-(o-nitrophenyl)- has several applications across different fields:

  • Pharmaceuticals: Due to its biological activity, it is explored for use in drug development, particularly in anti-inflammatory and analgesic medications.
  • Dyes and Pigments: The compound's aromatic nature allows it to be used in synthesizing dyes and pigments for textiles and other materials.
  • Chemical Intermediates: It serves as a precursor in the synthesis of other complex organic molecules .

Studies on the interactions of anthranilic acid, N-(o-nitrophenyl)- with various biological systems indicate its potential effects on enzymes involved in inflammation pathways. These interactions may enhance or inhibit specific biological functions, contributing to its therapeutic profile. Further research is ongoing to elucidate the precise mechanisms by which this compound exerts its biological effects.

Anthranilic acid, N-(o-nitrophenyl)- shares structural similarities with several other compounds. Below is a comparison highlighting its uniqueness:

Compound NameMolecular FormulaKey Features
Anthranilic AcidC7_7H7_7NO2_2Base structure; precursor for many derivatives
N-(p-Nitrophenyl)anthranilic AcidC13_{13}H10_{10}N2_2O4_4Similar structure but with para-substitution
5-Nitroanthranilic AcidC7_7H6_6N2_2O3_3Nitro group at the 5-position; different activity profile

The unique aspect of anthranilic acid, N-(o-nitrophenyl)- lies in its ortho-substituted nitro group, which influences its reactivity and biological properties differently compared to its para-substituted counterpart .

XLogP3

4.6

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

2

Exact Mass

258.06405680 g/mol

Monoisotopic Mass

258.06405680 g/mol

Heavy Atom Count

19

UNII

PM9XR2Z6YD

Dates

Modify: 2023-11-21

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